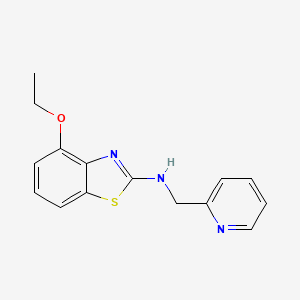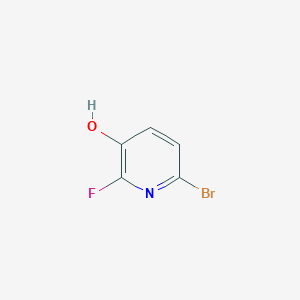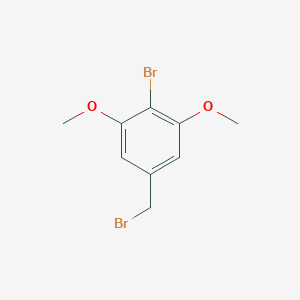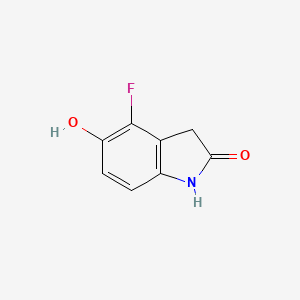![molecular formula C6H13BrS B1438674 2-[(2-Bromoethyl)sulfanyl]-2-methylpropane CAS No. 5755-60-2](/img/structure/B1438674.png)
2-[(2-Bromoethyl)sulfanyl]-2-methylpropane
Vue d'ensemble
Description
2-[(2-Bromoethyl)sulfanyl]-2-methylpropane is an organic compound with the molecular formula C6H13BrS It is characterized by the presence of a bromoethyl group attached to a sulfanyl group, which is further connected to a methylpropane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromoethyl)sulfanyl]-2-methylpropane typically involves the reaction of 2-methylpropane-2-thiol with 2-bromoethanol under acidic conditions. The reaction proceeds via the formation of a thiol-ether linkage, followed by the substitution of the hydroxyl group with a bromine atom. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Bromoethyl)sulfanyl]-2-methylpropane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding thiol or alkane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used under basic conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include 2-[(2-hydroxyethyl)sulfanyl]-2-methylpropane, 2-[(2-cyanoethyl)sulfanyl]-2-methylpropane, and 2-[(2-aminoethyl)sulfanyl]-2-methylpropane.
Oxidation: Products include 2-[(2-bromoethyl)sulfinyl]-2-methylpropane and 2-[(2-bromoethyl)sulfonyl]-2-methylpropane.
Reduction: Products include 2-[(2-ethyl)sulfanyl]-2-methylpropane and 2-[(2-methylpropane-2-thiol)].
Applications De Recherche Scientifique
2-[(2-Bromoethyl)sulfanyl]-2-methylpropane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential role in modifying biological molecules and studying enzyme-substrate interactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-[(2-Bromoethyl)sulfanyl]-2-methylpropane involves its ability to undergo nucleophilic substitution reactions, which can modify the structure and function of target molecules. The bromoethyl group acts as a leaving group, allowing the sulfanyl group to form new bonds with nucleophiles. This reactivity is exploited in various chemical and biological applications to achieve desired modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-Bromoethyl)sulfanyl]methylbenzene: Similar structure but with a benzene ring instead of a methylpropane backbone.
2-[(2-Bromoethyl)sulfanyl]ethane: Lacks the methyl group, resulting in different reactivity and applications.
2-[(2-Chloroethyl)sulfanyl]-2-methylpropane: Similar structure but with a chlorine atom instead of a bromine atom, leading to different chemical properties.
Uniqueness
2-[(2-Bromoethyl)sulfanyl]-2-methylpropane is unique due to its specific combination of a bromoethyl group and a sulfanyl group attached to a methylpropane backbone. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
2-(2-bromoethylsulfanyl)-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrS/c1-6(2,3)8-5-4-7/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXSZQNSRRWXRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656042 | |
| Record name | 2-[(2-Bromoethyl)sulfanyl]-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5755-60-2 | |
| Record name | 2-[(2-Bromoethyl)sulfanyl]-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-bromoethyl)sulfanyl]-2-methylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(2-Fluorophenyl)isoxazol-3-yl]acetonitrile](/img/structure/B1438596.png)
![3-(4-Fluorophenyl)-4-methylisoxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1438597.png)
![7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438598.png)



![N-[2-(2-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438603.png)


![8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1438608.png)


![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine](/img/structure/B1438613.png)
